2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide
Description
2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide is a structurally complex molecule featuring a fused furochromen core (a furan ring fused with a coumarin derivative) and a tetrazole-linked acetamide moiety. This compound’s structural uniqueness invites comparison with related acetamide derivatives and heterocyclic systems, particularly those with triazole, oxadiazole, or coumarin-based scaffolds .
Properties
Molecular Formula |
C16H13N5O4 |
|---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C16H13N5O4/c1-7-6-24-12-5-13-10(3-9(7)12)8(2)11(15(23)25-13)4-14(22)17-16-18-20-21-19-16/h3,5-6H,4H2,1-2H3,(H2,17,18,19,20,21,22) |
InChI Key |
DFPPLOPAVDGSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NNN=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide typically involves multiple steps
Preparation of Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethylphenol and suitable aldehydes under acidic conditions.
Introduction of Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative. This step often requires the use of catalysts such as copper(I) salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The furochromene core and tetrazole moiety may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s furochromen-tetrazole-acetamide architecture distinguishes it from analogs. Key comparisons include:
- Furochromen vs. Coumarin/Thiazolidinone Hybrids: The furochromen core in the target compound differs from the 4-methyl-2-oxochromen system in ’s hybrids, which incorporate a thiazolidinone ring. The fused furan in furochromen may enhance rigidity and π-conjugation compared to simpler coumarin derivatives .
- Tetrazole vs. Triazole-containing analogs (e.g., compounds 7j–m in ) prioritize aromatic interactions via naphthalene substituents, whereas the tetrazole here may favor ionic interactions .
Spectroscopic and Physicochemical Properties
- Tetrazole vs. Triazole NH : The tetrazole’s NH in the target is expected to resonate downfield (δ >10.5 ppm) due to stronger electron withdrawal, compared to triazole NH in 7j (δ 10.41 ppm) .
- Aromatic Systems : The furochromen’s conjugated system may exhibit UV absorption at longer wavelengths than naphthalene-based analogs, relevant for photodynamic applications.
Biological Activity
The compound 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide is a derivative of furochromene and tetrazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.32 g/mol. The structure features a furochromene moiety linked to a tetrazole ring via an acetamide functional group.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Antimicrobial Activity
Research has shown that derivatives of furochromene possess significant antimicrobial properties. For example:
- A study reported that similar compounds exhibited effective antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.1 to 10 µg/mL depending on the specific structure and substituents present .
Anticancer Activity
The anticancer potential of furochromene derivatives has also been explored:
- In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range (e.g., 5–15 µM) .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the modulation of pro-inflammatory cytokines:
- In animal models, treatment with furochromene derivatives resulted in reduced levels of TNF-alpha and IL-6, demonstrating their potential as anti-inflammatory agents .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Mechanism Investigation :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
